N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-2-phenylacetamide
Übersicht
Beschreibung
N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-2-phenylacetamide, commonly known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a potential therapeutic agent for various neurological disorders, including Parkinson's disease, anxiety, depression, and addiction.
Wirkmechanismus
MPEP selectively blocks the activity of N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-2-phenylacetamide, a G protein-coupled receptor that plays a crucial role in synaptic plasticity and neuronal signaling. By inhibiting this compound, MPEP reduces the excitability of neurons and modulates the release of neurotransmitters, such as dopamine and glutamate. This mechanism of action is responsible for the therapeutic effects of MPEP in various neurological disorders.
Biochemical and Physiological Effects:
MPEP has been shown to modulate the release of neurotransmitters, such as dopamine and glutamate, in various brain regions. It also affects synaptic plasticity and neuronal signaling, which are crucial for learning and memory processes. MPEP has been shown to improve motor function, reduce anxiety and depression-like behavior, and attenuate drug-seeking behavior in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
MPEP is a selective antagonist of N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-2-phenylacetamide, which makes it a valuable tool for studying the role of this receptor in various neurological disorders. Its specificity and potency make it a reliable compound for in vitro and in vivo experiments. However, MPEP has limitations, such as its poor solubility in water and its potential off-target effects on other receptors.
Zukünftige Richtungen
Future research on MPEP should focus on its potential therapeutic effects in human clinical trials. It is important to investigate the safety and efficacy of MPEP in various neurological disorders, such as Parkinson's disease, anxiety, depression, and addiction. The development of more potent and selective N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-2-phenylacetamide antagonists could also lead to the discovery of new therapeutic agents for these disorders. Additionally, the role of this compound in synaptic plasticity and learning and memory processes should be further investigated to better understand the underlying mechanisms of these processes.
In conclusion, MPEP is a selective antagonist of this compound with potential therapeutic effects in various neurological disorders. Its mechanism of action involves the modulation of neurotransmitter release and synaptic plasticity. MPEP is a valuable tool for studying the role of this compound in these disorders, but its limitations should be taken into consideration. Future research on MPEP should focus on its potential clinical applications and the development of more potent and selective this compound antagonists.
Wissenschaftliche Forschungsanwendungen
MPEP has been extensively studied for its potential therapeutic effects on various neurological disorders. It has been shown to improve motor function in animal models of Parkinson's disease, reduce anxiety and depression-like behavior in rodents, and attenuate drug-seeking behavior in addiction models. MPEP has also been investigated for its role in synaptic plasticity and learning and memory processes.
Eigenschaften
IUPAC Name |
N-[3-(2-morpholin-4-yl-2-oxoethoxy)phenyl]-2-phenylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c23-19(13-16-5-2-1-3-6-16)21-17-7-4-8-18(14-17)26-15-20(24)22-9-11-25-12-10-22/h1-8,14H,9-13,15H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGRAMTNURAEXAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)COC2=CC=CC(=C2)NC(=O)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.